molecular formula C14H20Cl2FN3 B1521148 {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride CAS No. 1193387-68-6

{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

Cat. No. B1521148
CAS RN: 1193387-68-6
M. Wt: 320.2 g/mol
InChI Key: PNEPPPUJTKOXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a product for proteomics research . It has a molecular weight of 320.23 and a molecular formula of C14H18N3F·2HCl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20FN3.2ClH/c1-17-10-4-2-3-5-14-11-15 (19-18-14)12-6-8-13 (16)9-7-12;;/h6-9,11,17H,2-5,10H2,1H3, (H,18,19);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.78 . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial Activity

Compounds with a similar structure have been synthesized and evaluated for their antimicrobial properties. For example, derivatives synthesized from reactions involving pyrazolyl compounds have exhibited good to excellent antibacterial activities compared to reference drugs (Mistry, Desai, & Desai, 2016).

Structural Characterization and Synthesis

Isostructural compounds involving fluoro and pyrazolyl groups have been synthesized, and their crystal structures have been characterized. These compounds demonstrate potential as building blocks in medicinal chemistry due to their defined structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anti-inflammatory and Analgesic Activities

Imidazolyl acetic acid derivatives related to the queried compound have shown significant anti-inflammatory and analgesic activities in preclinical models, suggesting potential therapeutic applications (Khalifa & Abdelbaky, 2008).

Reactivity and Pharmaceutical Potential

Pyrazole derivatives have been synthesized and analyzed for their reactivity and pharmaceutical potential. Computational and experimental approaches have been used to evaluate these compounds for potential medicinal applications (Thomas et al., 2018).

Hydrogel Functionalization

Polyvinyl alcohol/acrylic acid hydrogels have been modified with amine compounds, including pyrazol derivatives, enhancing their thermal stability and potential for medical applications due to their improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Synthesis for Medicinal Chemistry

Fluorinated pyrazoles have been developed as functional groups that permit further chemical modifications, showcasing their utility as versatile building blocks in the design of new drugs (Surmont et al., 2011).

GPR39 Agonists

Discovery of compounds acting as agonists for GPR39, modulated by zinc, illustrates the potential of structurally related compounds in therapeutic development for treating conditions like diabetes or metabolic disorders (Sato, Huang, Kroeze, & Roth, 2016).

properties

IUPAC Name

3-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3.2ClH/c1-16-9-3-4-13-10-14(18(2)17-13)11-5-7-12(15)8-6-11;;/h5-8,10,16H,3-4,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPPPUJTKOXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
Reactant of Route 2
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
Reactant of Route 3
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
Reactant of Route 4
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
Reactant of Route 5
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
Reactant of Route 6
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

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